Thalidomide-C3-OH

Description

Contextualization of Thalidomide (B1683933) in Contemporary Drug Discovery Research

Thalidomide, a synthetic derivative of glutamic acid, holds a unique and complex position in the history of pharmacology. chemicalbook.comwjbphs.com Initially introduced in the 1950s as a sedative, its use led to a significant medical tragedy due to its severe teratogenic effects, prompting major reforms in drug testing and regulation. researchgate.netewadirect.com Decades later, thalidomide was revitalized and cautiously reintroduced into medicine after research uncovered its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties. researchgate.netnih.govnih.gov

This renaissance has positioned thalidomide as a cornerstone in the treatment of various inflammatory conditions and hematological malignancies. nih.gov In 2006, it was approved for the treatment of multiple myeloma, marking a significant milestone in its therapeutic journey. nih.govnih.gov The success of thalidomide spurred the development of structural analogs, known as immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide. nih.govjst.go.jpnih.gov These derivatives were engineered to enhance therapeutic efficacy and refine the safety profile. nih.govnih.gov

Contemporary drug discovery research has further elucidated thalidomide's mechanism of action. It is now understood that thalidomide and its derivatives function as "molecular glues." jst.go.jptechnologynetworks.com They act by binding to the cereblon (CRBN) protein, a substrate receptor of the E3 ubiquitin ligase complex. jst.go.jpnih.gov This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, which are not typically targeted by this E3 ligase. jst.go.jp This novel mechanism of targeted protein degradation has opened new frontiers in drug development, establishing thalidomide as a foundational tool in chemical biology and the development of technologies like proteolysis-targeting chimeras (PROTACs). jst.go.jp

Significance of Hydroxylated Metabolites and Analogs in Understanding Thalidomide's Biological Actions

The two major sites of hydroxylation are the phthalimide (B116566) ring and the glutarimide (B196013) ring. researchgate.netnih.gov Hydroxylation of the phthalimide moiety leads to the formation of metabolites like 5-hydroxythalidomide (B1239145) (5-HT), while hydroxylation of the glutarimide ring produces 5'-hydroxythalidomide (5'-OH-thalidomide). nih.govnih.gov Research has demonstrated that these metabolites are not inert but possess distinct biological activities. For instance, 5'-OH-thalidomide has shown moderate anti-angiogenic activity in certain experimental models. nih.gov

Furthermore, studies have revealed that these hydroxylated forms can have different neosubstrate specificities when bound to cereblon. For example, 5-hydroxythalidomide has been shown to induce the degradation of the transcription factor SALL4 more potently than thalidomide itself, while having a reduced effect on other targets like IKZF1. nih.gov This differential activity is critical, as the degradation of specific proteins is linked to different outcomes; SALL4 degradation is associated with teratogenicity, whereas IKZF1 and IKZF3 degradation is linked to the anti-myeloma effects. jst.go.jpnih.gov The position of the hydroxyl group on the thalidomide scaffold significantly influences the biological and cytotoxic effects, highlighting the importance of studying these derivatives to fully comprehend the drug's mechanism of action. psu.edu However, significant interspecies differences in thalidomide metabolism present a challenge, as the profile of hydroxylated metabolites can vary greatly between preclinical models and humans. aacrjournals.org

| Metabolite/Analog | Site of Hydroxylation | Key Research Finding | Associated Protein Target(s) |

|---|---|---|---|

| 5-hydroxythalidomide (5-HT) | Phthalimide Ring | Demonstrates distinct neosubstrate selectivity compared to the parent drug. nih.gov | SALL4 nih.gov |

| 5'-hydroxythalidomide (5'-OH) | Glutarimide Ring | Exhibits moderate anti-angiogenic activity in rat aortic ring assays. nih.gov | Not specified in provided contexts |

Defining "Thalidomide-C3-OH" within the Landscape of Hydroxylated Thalidomide Forms

Within the broad category of hydroxylated thalidomide forms, it is essential to distinguish between metabolic products and synthetically derived analogs. "Thalidomide-C3-OH" falls into the latter category. It is not a known human metabolite of thalidomide formed by CYP-mediated oxidation. Instead, it is a synthetic derivative designed for research purposes in chemical biology.

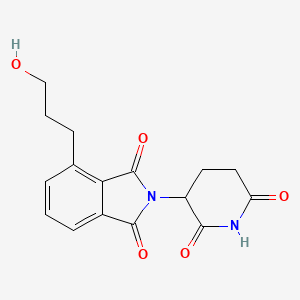

The chemical structure of Thalidomide-C3-OH is formally defined by its IUPAC name: 2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropyl)isoindole-1,3-dione. nih.gov This name clarifies that the compound retains the core α-(N-phthalimido)glutarimide structure of thalidomide. nih.gov However, it features a key modification: a three-carbon chain with a terminal hydroxyl group (a hydroxypropyl group) is attached to the 4-position of the phthalimide ring. nih.gov

This structural modification fundamentally differentiates Thalidomide-C3-OH from metabolites like 5-hydroxythalidomide, where a hydroxyl group is directly attached to the aromatic phthalimide ring. The "C3-OH" nomenclature refers to this three-carbon alkyl linker terminating in a hydroxyl functional group. Such molecules are often synthesized as chemical tools or intermediates. The terminal hydroxyl group provides a reactive handle for further chemical modifications, such as conjugation to other molecules of interest, which is a common strategy in the development of PROTACs and other chemical probes. Therefore, Thalidomide-C3-OH is best understood not as a product of natural drug metabolism, but as a rationally designed chemical entity for exploring structure-activity relationships or for use as a building block in the synthesis of more complex molecular constructs.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropyl)isoindole-1,3-dione | nih.gov |

| Molecular Formula | C16H16N2O5 | nih.gov |

| Molecular Weight | 316.31 g/mol | nih.gov |

| Synonyms | 2-(2,6-dioxo-3-piperidyl)-4-(3-hydroxypropyl)isoindoline-1,3-dione | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O5 |

|---|---|

Molecular Weight |

316.31 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H16N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,2,4,6-8H2,(H,17,20,21) |

InChI Key |

NRUFLKPABGXURJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCO |

Origin of Product |

United States |

Molecular Mechanisms of Action of Hydroxylated Thalidomide Derivatives

Cereblon (CRBN) Interaction and E3 Ubiquitin Ligase Modulation

The interaction between hydroxylated thalidomide (B1683933) derivatives and CRBN is a critical initiating event that modulates the function of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov This complex, which also includes Damage-specific DNA-binding protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of cullins-1 (Roc1), is hijacked by the drug, redirecting its activity towards new protein targets. nih.gov

The binding of thalidomide and its derivatives to CRBN is primarily mediated by the glutarimide (B196013) ring, which fits into a tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN. rsc.orgacs.org The phthalimide (B116566) ring remains more solvent-exposed and is crucial for recruiting neo-substrates. acs.org Hydroxylation on the thalidomide structure can influence binding affinity. For instance, the presence of a hydroxyl group can facilitate the formation of a water-mediated hydrogen bond with residues in the CRBN binding pocket, thereby strengthening the affinity for CRBN and enhancing the degradation of neo-substrates. rsc.org

The specificity of this interaction is highlighted by the fact that even minor structural changes can significantly alter binding. The glutarimide moiety is essential for this interaction, while the phthalimide portion, which lacks the necessary ring amide, shows no binding. researchgate.net

Upon binding of a thalidomide derivative, the CRBN-DDB1 complex undergoes significant conformational changes. Cryo-electron microscopy studies have revealed that CRBN can exist in an "open" conformation in its unbound (apo) state. The binding of a CRBN E3 ligase modulatory drug (CELMoD) is both necessary and sufficient to trigger an allosteric rearrangement to a canonical "closed" conformation. lander-lab.com

This transition from an open to a closed state is critical for the stable association of neo-substrates. lander-lab.com The drug essentially acts as a molecular glue, stabilizing an otherwise transient conformation of the E3 ligase complex that is competent for neo-substrate recruitment and subsequent ubiquitination. rsc.orgnih.govdrugbank.com

The drug-induced conformational change in CRBN creates a new binding surface that can recruit proteins not normally targeted by the CRL4^CRBN^ ligase. rsc.orgacs.org The specific neo-substrates that are recruited depend on the precise chemical structure of the thalidomide derivative bound to CRBN. nih.govnih.gov

Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are well-documented inducers of the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govresearchgate.net These proteins are critical for the survival of multiple myeloma cells. nih.gov The drug-bound CRBN recruits IKZF1 and IKZF3 to the CRL4^CRBN^ E3 ligase complex, leading to their ubiquitination and proteasomal degradation. nih.govresearchgate.net This degradation is a direct result of the drug-mediated activation of the CRBN-CRL4 E3 ligase. nih.govnih.gov The loss of these transcription factors disrupts a key transcriptional network, ultimately inhibiting cancer cell growth. nih.gov

Table 1: Effect of Thalidomide Derivatives on IKZF1 and IKZF3

| Compound | Effect on IKZF1/IKZF3 | Consequence |

|---|---|---|

| Thalidomide | Induces degradation nih.gov | Anti-myeloma activity nih.gov |

| Lenalidomide | Induces degradation nih.govnih.gov | Anti-myeloma activity nih.gov |

| Pomalidomide | Induces degradation nih.gov | Anti-myeloma activity nih.gov |

Recent research has identified the developmental transcription factor SALL4 as a key neo-substrate of CRBN in the presence of thalidomide. nih.govnih.gov The degradation of SALL4 is induced by immunomodulatory drugs (IMiDs) and provides a mechanistic explanation for the teratogenic effects of thalidomide, as loss-of-function mutations in the SALL4 gene lead to syndromes that phenocopy thalidomide-induced birth defects. nih.govnih.govomicsdi.org Thalidomide promotes the interaction between CRBN and SALL4, leading to the ubiquitination and subsequent degradation of SALL4. nih.govdntb.gov.uaebi.ac.uk

Promyelocytic Leukemia Zinc Finger (PLZF), also known as ZBTB16, has been identified as another CRBN neo-substrate whose degradation is induced by thalidomide and, notably, its hydroxylated metabolite, 5-hydroxythalidomide (B1239145). nih.govnih.gov Studies have shown that both thalidomide and 5-hydroxythalidomide can induce the degradation of PLZF via the CRL4^CRBN^ complex. nih.govnih.govbiorxiv.org This interaction is dependent on the first and third zinc finger domains of the PLZF protein. nih.gov The degradation of PLZF, a transcription factor involved in limb development, is implicated as a contributor to thalidomide-induced teratogenicity. nih.govnih.govbiorxiv.org

Table 2: Comparative Binding Potency for PLZF-CRBN Interaction

| Compound | Relative Potency |

|---|---|

| Pomalidomide | +++ |

| Lenalidomide | ++ |

| Thalidomide | + |

This table illustrates the differential biochemical binding potency for inducing the PLZF-CRBN interaction, as reported in research findings. nih.gov

Neo-Substrate Recruitment and Targeted Protein Degradation Pathways

Degradation of GSPT1 and Casein Kinase 1 Alpha (CK1α)

Hydroxylated derivatives of thalidomide modulate the function of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins known as neosubstrates. The structural features of the thalidomide analog, including hydroxylation, are critical in determining which proteins are selected for degradation. nih.govresearchgate.net

GSPT1 Degradation: The translation termination factor GSPT1 is a known neosubstrate of certain thalidomide derivatives. nih.govrug.nl Studies have shown that hydroxylation at the 5-position of the phthalimide ring can result in the degradation of GSPT1. nih.gov This activity appears to be dependent on the formation of hydrogen bonds between the 5-position motif and the CRBN protein. This interaction correctly positions the E3 ligase complex to recognize and polyubiquitinate GSPT1, marking it for destruction by the proteasome. nih.gov The degradation of GSPT1 is broadly cytotoxic and is a key mechanism for the anti-cancer activity of some advanced thalidomide analogs. nih.govmdpi.com

CK1α Degradation: Casein Kinase 1 Alpha (CK1α) is another important neosubstrate, particularly for lenalidomide, a thalidomide derivative. mdpi.comwikipedia.org While thalidomide itself is a poor inducer of CK1α degradation, specific structural modifications to the molecule can enhance this activity. mdpi.com The degradation is mediated by the "molecular glue" mechanism, where the drug fits between CRBN and a β-hairpin motif on CK1α, with a key glycine (B1666218) residue on the substrate being critical for the interaction. mdpi.com Structural modifications, such as the addition of specific chemical groups, can improve the binding affinity and degradation efficiency. nih.gov

| Neosubstrate | Effect of Hydroxylated Thalidomide Derivative | Key Molecular Interaction |

|---|---|---|

| GSPT1 | Degraded by 5-hydroxythalidomide | Hydrogen bonding at the 5-position of the phthalimide scaffold with CRBN. nih.gov |

| CK1α | Degradation is highly dependent on specific structural modifications beyond simple hydroxylation. | Interaction with a β-hairpin motif containing a critical glycine residue. mdpi.com |

Modulation of CRBN Autoubiquitination and Protein Levels

Thalidomide and its derivatives, upon binding to CRBN, inhibit the autoubiquitination of CRBN itself. nih.govnih.gov Autoubiquitination is a process where an E3 ligase marks itself for degradation, thus regulating its own cellular levels. By inhibiting this process, these compounds stabilize the CRL4-CRBN E3 ligase complex. researchgate.netresearchgate.net This stabilization is thought to enhance the ligase's activity towards neosubstrates, as the complex remains active for a longer period. This inhibition of autoubiquitination is a direct consequence of the drug binding to the substrate receptor site on CRBN. researchgate.netresearchgate.net

Ligand Structure-Dependent Substrate Recognition Specificity

The binding of a thalidomide derivative to CRBN creates a new, composite interface for protein-protein interactions. researchgate.netnih.gov The specific chemical structure of the ligand is the primary determinant of which neosubstrates will be recruited to this new interface for subsequent ubiquitination and degradation. mdpi.comnih.govnih.gov

Even minor modifications, such as the addition of a hydroxyl group, can significantly alter substrate specificity. Research has demonstrated that thalidomide and its hydroxylated metabolite, 5-hydroxythalidomide, confer distinctly different substrate specificities to the CRBN complex. nih.govembopress.org This occurs because the hydroxyl group, or other modifications on the phthalimide ring, can form new contact points with potential substrates or alter the conformation of the CRBN surface, thereby changing the recognition profile of the E3 ligase complex. nih.govnih.gov

Molecular Basis of Cereblon-Dependent Teratogenicity

The teratogenic (birth defect-causing) effects of thalidomide are directly linked to its interaction with CRBN. nih.govembopress.orgnih.gov The binding of thalidomide or its hydroxylated metabolites to CRBN induces the degradation of key transcription factors and other proteins that are essential for embryonic development, particularly for limb formation. nih.govresearchgate.netasu.edu

Several neosubstrates have been identified as potential mediators of thalidomide's teratogenicity. One such critical protein is the promyelocytic leukaemia zinc finger (PLZF) protein. nih.govembopress.org Both thalidomide and 5-hydroxythalidomide induce the degradation of PLZF in a CRBN-dependent manner. nih.govembopress.org The degradation of PLZF has been shown to cause defects in limb development in chicken embryos, partially rescuing the thalidomide-induced phenotypes when overexpressed. nih.gov Another key protein implicated in thalidomide-induced teratogenicity is SALL4, a transcription factor crucial for limb development and other embryonic processes. mdpi.com The degradation of these essential developmental proteins disrupts downstream signaling pathways, leading to the characteristic birth defects associated with thalidomide exposure during pregnancy. mdpi.comnih.govnih.gov

Modulation of Inflammatory and Angiogenic Signaling

Inhibition and Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Hydroxylated metabolites of thalidomide possess significant anti-inflammatory properties. A primary mechanism for this effect is the inhibition of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. researchgate.netmdpi.com Thalidomide has been shown to enhance the degradation of TNF-α mRNA, reducing the half-life of the molecule and thereby decreasing its production. nih.gov Its metabolites also inhibit the production of other inflammatory mediators, including Interleukin-6 (IL-6). researchgate.netresearchgate.net This selective inhibition of inflammatory cytokines contributes to the therapeutic effects of thalidomide in treating inflammatory conditions. nih.gov

Anti-Angiogenic Mechanisms via Growth Factor Inhibition (e.g., bFGF, VEGF)

Thalidomide and its derivatives are known inhibitors of angiogenesis, the formation of new blood vessels. sgul.ac.uknih.govusuhs.edu This activity is crucial for its anti-cancer effects, as tumors require angiogenesis to grow and metastasize. Hydroxylated metabolites play a direct role in this process.

Research confirms that hydroxylation of thalidomide, for example at the 5-position, retains potent anti-angiogenic activity. nih.gov These metabolites can exert their effects through several mechanisms:

Inhibition of Growth Factors: They inhibit the expression and function of key pro-angiogenic growth factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.net This inhibition is mediated by CRBN. nih.gov

Inhibition of Endothelial Cell Proliferation: Hydroxylated thalidomide metabolites show direct anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), the cells that form the lining of blood vessels. nih.gov

Induction of Oxidative Stress: Some studies suggest that the anti-angiogenic effects may be mediated by the generation of reactive oxygen species (ROS) by thalidomide's hydrolysis products, which can impair the development of capillary structures. nih.gov

| Signaling Pathway | Mediator | Effect of Hydroxylated Thalidomide Derivative |

|---|---|---|

| Inflammatory Signaling | TNF-α | Inhibits production by enhancing mRNA degradation. researchgate.netnih.gov |

| IL-6 | Inhibits production. researchgate.netresearchgate.net | |

| Angiogenic Signaling | VEGF | Inhibits expression and function. nih.govfrontiersin.orgresearchgate.net |

| bFGF | Inhibits expression and function. researchgate.netresearchgate.netnih.gov |

Inhibition of Nuclear Factor Kappa B (NFκB) Pathway

Thalidomide and its derivatives are recognized for their ability to modulate the immune system, partly through the inhibition of the Nuclear Factor Kappa B (NFκB) pathway. mdpi.com Research on the parent compound, thalidomide, has demonstrated that it can block the activation of NFκB. nih.govresearchgate.net This inhibition is achieved through the suppression of IκB kinase (IKK) activity. nih.govresearchgate.net By inhibiting IKK, thalidomide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NFκB. nih.gov This action keeps NFκB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory and survival-related genes. nih.govnih.gov

Studies have shown this suppression of NFκB activation occurs in response to stimuli like tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide. nih.gov Consequently, thalidomide blocks the expression of NFκB-regulated genes, including those for inflammatory cytokines like Interleukin-8. nih.gov This mechanism is considered central to the anti-inflammatory and immunomodulatory effects of the thalidomide class of drugs. mdpi.comnih.gov

Other Identified Molecular Targets and Downstream Effects

Beyond the primary interaction with Cereblon and subsequent effects on transcription factors like NFκB, thalidomide and its metabolites have been shown to interact with several other molecular targets, leading to a range of downstream cellular consequences.

Cyclooxygenase (COX) Inhibition

Thalidomide and its analogues have been identified as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Studies indicate that thalidomide itself exhibits inhibitory activity against both COX-1 and COX-2, with a potency that has been compared to that of aspirin. nih.gov Further structural development based on the thalidomide scaffold has led to the creation of analogues with potent and, in some cases, selective inhibitory activity against either COX-1 or COX-2. nih.gov In certain tumor cell lines that express COX-2, thalidomide has been shown to reduce COX-2 expression, an effect that was not observed for COX-1. nih.gov This inhibition of the COX pathway may contribute to the anti-inflammatory properties of these compounds.

Androgen Receptor Antagonism

Direct antagonism of the androgen receptor (AR) by Thalidomide-C3-OH is not a well-documented mechanism of action. While next-generation nonsteroidal antiandrogens like enzalutamide (B1683756) bind the AR with high affinity to block its signaling, this is not a primary mechanism attributed to thalidomide or its simple hydroxylated metabolites. nih.gov The main involvement of the thalidomide scaffold with the androgen receptor is in the context of Proteolysis-Targeting Chimeras (PROTACs), where thalidomide or its derivatives are used as a ligand to recruit the CRBN E3 ubiquitin ligase to degrade a target protein, such as the androgen receptor. This application, however, does not involve direct antagonism by the thalidomide moiety itself.

Inhibition of Tubulin Polymerization

Certain hydroxylated metabolites and analogues of thalidomide have been found to inhibit the polymerization of tubulin, a critical process for microtubule formation and cell division. nih.gov While thalidomide itself is inactive in this regard, its metabolite, 5-hydroxythalidomide, demonstrates moderate tubulin-polymerization-inhibiting activity. nih.govnih.gov

A synthetic hydroxylated thalidomide analogue, 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione (5HPP-33), has shown potent inhibitory activity on tubulin polymerization, with a half-maximal inhibitory concentration (IC50) of 8.1 µM. nih.govnih.gov This potency is comparable to known tubulin inhibitors like rhizoxin. nih.gov This inhibition of microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. nih.gov

| Compound | Target/Assay | IC50 | Reference(s) |

| 5HPP-33 | Tubulin Polymerization | 8.1 µM | nih.gov, nih.gov |

| Rhizoxin | Tubulin Polymerization | Comparable to 5HPP-33 | nih.gov |

| 5-hydroxythalidomide | Tubulin Polymerization | Moderate Activity | nih.gov, nih.gov |

| Thalidomide | Tubulin Polymerization | Inactive | nih.gov |

Caspase-Dependent Apoptosis and Bcl-2 Family Protein Modulation

The disruption of cellular processes by thalidomide derivatives, such as the inhibition of tubulin polymerization, can culminate in programmed cell death, or apoptosis. This process is often dependent on a family of proteases called caspases. For instance, treatment of myeloma cells with the hydroxylated thalidomide analogue 5HPP-33 induces G2/M phase cell cycle arrest, which is followed by apoptosis characterized by the activation of caspase-3 and cleavage of Poly (ADP-ribose) polymerase (PARP). nih.gov

Studies on the parent compound thalidomide confirm that the induced cell death is caspase-dependent. researchgate.net The process involves both initiator caspases, such as caspase-8 and caspase-9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. researchgate.net The anti-apoptotic protein Bcl-2 has been shown to counteract thalidomide-induced apoptosis, confirming the involvement of the intrinsic, mitochondria-mediated pathway. researchgate.net In some cellular contexts, thalidomide treatment has been associated with a decrease in Bcl-2 protein expression and a corresponding increase in the release of cytochrome c from mitochondria, a key step in activating the caspase cascade. nih.gov

Interactions with Deoxyribonucleic Acid (DNA) (e.g., Minor Groove Binding)

Some biophysical studies have suggested that thalidomide may be capable of non-covalently interacting directly with Deoxyribonucleic Acid (DNA). The proposed mechanism involves the binding of the thalidomide molecule within the minor groove of the DNA double helix. Evidence from techniques such as circular dichroism spectroscopy, thermal denaturation, and viscosity measurements supports this groove-binding hypothesis over an intercalative model. While this interaction has been proposed, the primary and most well-established mechanism of action for thalidomide and its derivatives remains the recruitment of neosubstrates to the Cereblon E3 ubiquitin ligase complex. nih.govrsc.org

Stereochemical Considerations in Molecular Activity

Enantiomeric Interconversion and its Implications for Biological Activity

The stereochemistry of thalidomide and its derivatives is of paramount importance in understanding their biological effects. Thalidomide possesses a single chiral center at the C-3 position of the glutarimide ring, leading to the existence of two enantiomers: (R)-thalidomide and (S)-thalidomide. chiralpedia.com Early research attributed distinct biological activities to these isomers, with the (R)-enantiomer thought to be responsible for the desired sedative effects, while the (S)-enantiomer was linked to the devastating teratogenic effects. chiralpedia.comacs.orgnih.gov

A significant complication in studying and utilizing the individual enantiomers is their rapid interconversion in vivo. acs.orgdrugbank.com Under physiological conditions, the hydrogen atom at the chiral carbon is acidic, allowing for epimerization which leads to a racemic mixture of both enantiomers. chiralpedia.com This bidirectional chiral inversion means that administering a pure single enantiomer, such as the therapeutically active (R)-form, is futile, as it will convert to the (S)-form within the body. chiralpedia.comacs.org This racemization process challenges the hypothesis that the tragic effects of thalidomide could have been avoided by using only the pure (R)-enantiomer. chiralpedia.com

The rate of this interconversion is pH-dependent, accelerating under higher pH values. nih.gov The half-life of racemization for (S)-thalidomide at 37°C has been measured to be approximately 31.8 hours at a pH of 6.18 and 29.9 hours at a pH of 7.78. nih.gov To overcome the challenge of rapid interconversion for research purposes, scientists have synthesized thalidomide analogs where the hydrogen atom at the chiral center is replaced with deuterium. This substitution significantly slows down the rate of racemization, allowing for a more accurate assessment of the biological activities of each specific enantiomer. nih.gov

| Compound | pH | Half-life (hours) |

|---|---|---|

| (S)-Thalidomide | 6.18 | 31.8 |

| (S)-Thalidomide | 7.78 | 29.9 |

| Deuterated (S)-Thalidomide | 6.18 | 156.3 |

| Deuterated (S)-Thalidomide | 7.78 | 59.5 |

Studies using these configurationally stable deuterated enantiomers have provided crucial insights into their differential molecular mechanisms. Biochemical assays revealed that the (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity to cereblon (CRBN), the primary target of thalidomide, compared to the (R)-enantiomer. nih.gov Furthermore, structural studies of the thalidomide-binding domain of CRBN bound to each enantiomer showed that while both bind in the same pocket, the (S)-enantiomer allows the glutarimide ring to adopt a more relaxed conformation. nih.gov This stronger interaction has direct biological consequences. In zebrafish models, the (S)-enantiomer induced significantly greater teratogenic effects on fin development than the (R)-enantiomer, a finding consistent with its higher binding affinity for CRBN. nih.gov

Despite the clear evidence of in vivo racemization, a "thalidomide paradox" has been noted: teratogenic activity is not always observed in animal experiments when the (R)-enantiomer is administered. drugbank.comresearchgate.netnih.gov One hypothesis proposed to explain this phenomenon is the in-vivo self-disproportionation of enantiomers. This theory suggests that a fraction of the enantiomers epimerizes, followed by the precipitation of the less soluble racemic (R/S)-heterodimer, effectively removing it from biological circulation. researchgate.netnih.gov The more soluble, enantiomerically pure form would remain to exert its biological effects. researchgate.netnih.gov

Metabolic Pathways and Biotransformation of Hydroxylated Thalidomide Derivatives

Cytochrome P450 (CYP)-Mediated Hydroxylation Pathways

The primary enzymatic route for thalidomide (B1683933) metabolism is through oxidation, predominantly hydroxylation, mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This process leads to the formation of several hydroxylated metabolites.

Research has identified several CYP isozymes responsible for the hydroxylation of thalidomide, with significant variations observed between different species. nih.govaacrjournals.org In humans, the polymorphic enzyme CYP2C19 is primarily responsible for the 5- and 5'-hydroxylation of thalidomide. nih.govaacrjournals.org The involvement of CYP2C19 is supported by studies showing that its substrates, such as S-mephenytoin and omeprazole, inhibit thalidomide metabolism in human liver microsomes. nih.govresearchgate.net Other human CYP isozymes, including CYP2C9 and CYP1A1, are involved in the subsequent hydroxylation of 5-hydroxythalidomide (B1239145) to 5,6-dihydroxythalidomide. nih.govaacrjournals.org

In rats, the metabolic landscape is different. CYP2C6 is a primary enzyme for thalidomide hydroxylation, along with the male-specific CYP2C11, which exclusively forms 5'-hydroxythalidomide. nih.govaacrjournals.org In addition to these, CYP1A1 and CYP2C12 also contribute to the further hydroxylation of 5-hydroxythalidomide in this species. nih.govresearchgate.net

Table 1: Key Cytochrome P450 Isozymes in Thalidomide Hydroxylation

| CYP Isozyme | Species | Role in Thalidomide Metabolism | Reference |

|---|---|---|---|

| CYP2C19 | Human | Primary enzyme for 5- and 5'-hydroxylation. | nih.govaacrjournals.org |

| CYP2C9 | Human | Subsequent hydroxylation of 5-hydroxythalidomide. | nih.gov |

| CYP1A1 | Human, Rat | Subsequent hydroxylation of 5-hydroxythalidomide. | nih.govresearchgate.net |

| CYP2C6 | Rat | Primary enzyme for hydroxylation. | nih.govaacrjournals.org |

| CYP2C11 | Rat (male-specific) | Formation of 5'-hydroxythalidomide. | nih.govaacrjournals.org |

| CYP2C12 | Rat | Subsequent hydroxylation of 5-hydroxythalidomide. | researchgate.net |

The enzymatic hydroxylation of thalidomide results in two primary monohydroxylated metabolites: 5-hydroxythalidomide and 5'-hydroxythalidomide. nih.govresearchgate.net 5-hydroxythalidomide is formed through the hydroxylation of the phthalimide (B116566) ring, a process that may involve an arene oxide intermediate. researchgate.net In contrast, 5'-hydroxythalidomide results from the hydroxylation of the glutarimide (B196013) ring, creating a new chiral center and leading to diastereomeric products. researchgate.netnih.gov

These primary metabolites can undergo further oxidation. For instance, 5-hydroxythalidomide can be further hydroxylated to form 5,6-dihydroxythalidomide. nih.govaacrjournals.org Studies have also identified dihydroxylated metabolites, such as cis- and trans-5,5'-dihydroxythalidomide, in in vitro incubations with mouse and rabbit liver microsomes. sci-hub.se

Interspecies Differences in Metabolic Profiles Relevant to Hydroxylated Forms

Significant interspecies differences in the pharmacokinetics and metabolism of thalidomide have been observed, largely attributable to variations in the extent of hydroxylation. aacrjournals.orgresearchgate.net

In mice, thalidomide is extensively hydroxylated, leading to a much shorter plasma half-life compared to humans. documentsdelivered.comaacrjournals.org Rabbits exhibit an intermediate level of hydroxylation. documentsdelivered.comaacrjournals.org In stark contrast, hydroxylated metabolites of thalidomide are barely detectable in humans, suggesting a very low rate of in vivo hydroxylation in this species. documentsdelivered.comaacrjournals.org This lower rate of metabolism in humans contributes to a longer plasma half-life. aacrjournals.org These differences in metabolic profiles are thought to be a contributing factor to the species-specific biological effects of thalidomide. aacrjournals.org

Table 2: Interspecies Comparison of Thalidomide Hydroxylation

| Species | Extent of Hydroxylation | Plasma Half-life | Key Findings | Reference |

|---|---|---|---|---|

| Human | Undetectable/Very Low | ~7.3 hours | Low rate of in vivo hydroxylation. | documentsdelivered.comaacrjournals.org |

| Rabbit | Moderate | ~2.2 hours | Intermediate level of hydroxylation compared to mice and humans. | documentsdelivered.comaacrjournals.org |

| Mouse | Extensive | ~0.5 hours | High rate of hydroxylation leading to rapid elimination. | documentsdelivered.comaacrjournals.org |

Significance of Metabolic Activation in Mediating Biological Effects

The metabolic activation of thalidomide, particularly through hydroxylation, is believed to be crucial for some of its biological effects, including its teratogenic properties. nih.govnih.gov The formation of reactive intermediates, such as arene oxides during the hydroxylation of the phthalimide ring, has been implicated in the developmental toxicity of the drug. researchgate.netresearchgate.net

Recent studies have highlighted the role of the primary metabolite, 5-hydroxythalidomide, in mediating the degradation of specific proteins. nih.govnih.gov For example, 5-hydroxythalidomide has been shown to induce the degradation of the promyelocytic leukemia zinc finger (PLZF) protein, which is involved in limb development. nih.govnih.gov This finding provides a potential molecular mechanism linking metabolic activation to the teratogenic effects of thalidomide. nih.gov It is important to note that the biological activity of hydroxylated metabolites can be species-specific, as demonstrated by the differential effects of 5'-OH-thalidomide in rat and human angiogenesis models. nih.gov

Advanced Spectroscopic and Structural Biology Techniques for Investigating Thalidomide C3 Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution. For Thalidomide-C3-OH, NMR techniques provide invaluable insights into its binding to target proteins and nucleic acids, the nature of these interactions, and the conformational changes that occur upon complex formation. While detailed NMR data for Thalidomide-C3-OH is not extensively published, the well-documented NMR studies of thalidomide (B1683933) and its derivatives serve as a strong precedent for its application. For instance, the synthesis of PROTACs (Proteolysis Targeting Chimeras) utilizing a 3-hydroxy thalidomide moiety has been reported, with NMR spectroscopy being a key method for the structural confirmation of the synthesized compounds.

NMR-based ligand binding assays are instrumental in confirming the direct interaction of small molecules like Thalidomide-C3-OH with their biological targets. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) can identify binding events and map the parts of the ligand that are in close proximity to the receptor.

Furthermore, chemical shift perturbation (CSP) studies, where the NMR spectrum of a target protein is monitored upon titration with the ligand, can identify the binding site and determine the binding affinity. Theoretical investigations into the interaction of thalidomide with DNA nucleotides, such as guanine, have been complemented by experimental ¹H NMR data to understand potential interactions with nucleic acids. These studies have shown that thalidomide can undergo molecular association in solution, and its dimeric form is likely to interact with DNA bases through hydrogen bonding.

Table 1: NMR Techniques for Ligand Binding Analysis of Thalidomide Analogs

| NMR Technique | Information Obtained | Relevance for Thalidomide-C3-OH |

| Saturation Transfer Difference (STD) NMR | Identifies which protons of a ligand are in close contact with a protein, confirming binding. | Can confirm the binding of Thalidomide-C3-OH to its target protein, such as Cereblon (CRBN). |

| WaterLOGSY | Detects weak to moderate ligand binding by observing the transfer of magnetization from bulk water to the ligand. | Useful for screening and validating the interaction between Thalidomide-C3-OH and its biological targets. |

| Chemical Shift Perturbation (CSP) | Maps the binding site on the protein and can be used to determine the dissociation constant (Kd). | Would allow for the precise localization of the Thalidomide-C3-OH binding site on CRBN and quantification of the binding affinity. |

| ¹H NMR Titration | Monitors changes in the ligand's NMR signals upon addition of the target to determine binding affinity. | Can provide quantitative data on the strength of the interaction between Thalidomide-C3-OH and its target macromolecules. |

Once binding is confirmed, NMR spectroscopy can provide detailed information about the intermolecular interactions that stabilize the complex. Nuclear Overhauser Effect (NOE) spectroscopy is a key technique in this regard, as it provides through-space distance information between protons of the ligand and the protein.

For thalidomide and its analogs, the binding to the Cereblon (CRBN) protein is well-characterized. The glutarimide (B196013) ring of thalidomide is known to be buried in a hydrophobic pocket of CRBN, forming crucial hydrogen bonds. The phthalimide (B116566) ring is more solvent-exposed and is the site for linker attachment in PROTACs. It is anticipated that Thalidomide-C3-OH would adopt a similar binding mode, with the hydroxyl group potentially forming additional hydrogen bonds with the protein or surrounding water molecules, which could be verified through NOE studies.

The conformation of a ligand when bound to its target can be significantly different from its conformation in solution. NMR spectroscopy, through the analysis of NOEs and scalar couplings, can determine the bioactive conformation of Thalidomide-C3-OH when it is part of a protein-ligand complex.

Studies on thalidomide have revealed that the glutarimide ring can adopt different puckered conformations. The conformation of the bound ligand is critical for its activity. For instance, the (S)-enantiomer of thalidomide binds to CRBN with a more relaxed glutarimide ring conformation compared to the (R)-enantiomer. Understanding the bound conformation of Thalidomide-C3-OH is essential for structure-based drug design and for explaining its biological activity.

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complexes

Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic macromolecular complexes. This method is particularly well-suited for studying the interaction of Thalidomide-C3-OH with the CRBN-DDB1 complex, which is part of the larger CUL4A E3 ubiquitin ligase.

Cryo-EM can provide a detailed three-dimensional structure of the CRBN-DDB1 complex in the presence of Thalidomide-C3-OH. This would reveal the precise binding pocket of the compound and its interactions with the surrounding amino acid residues.

Structural studies of the DDB1-CRBN complex with thalidomide and its derivatives have been determined by X-ray crystallography, and more recently, cryo-EM has been used to study the conformational dynamics of this system. These studies have shown that immunomodulatory drugs (IMiDs) bind to a conserved pocket on the C-terminal domain of CRBN. It is highly probable that Thalidomide-C3-OH binds to the same tri-tryptophan pocket in CRBN. A high-resolution cryo-EM structure would confirm this and provide precise details of the binding orientation.

Table 2: Key Structural Features of the CRBN-DDB1-IMiD Complex

| Component | Structural Role | Expected Interaction with Thalidomide-C3-OH |

| CRBN | Substrate receptor of the CUL4A E3 ligase; directly binds the IMiD. | Thalidomide-C3-OH is expected to bind in the tri-tryptophan pocket of the thalidomide-binding domain (TBD). |

| DDB1 | Adaptor protein that links CRBN to the CUL4A scaffold. | The interaction between CRBN and DDB1 is crucial for the ligase activity and is likely modulated by the binding of Thalidomide-C3-OH. |

| Tri-tryptophan pocket | Hydrophobic pocket in CRBN that accommodates the glutarimide ring of the IMiD. | The glutarimide moiety of Thalidomide-C3-OH is expected to be buried in this pocket, forming key hydrogen bonds and hydrophobic interactions. |

| Phthalimide moiety | Part of the IMiD structure that is more solvent-exposed. | The phthalimide ring of Thalidomide-C3-OH would be positioned towards the solvent, and the C3-hydroxyl group could influence interactions with neosubstrates. |

A significant advantage of cryo-EM is its ability to capture different conformational states of a protein complex. The binding of a small molecule can induce allosteric rearrangements that are critical for its function.

Cryo-EM studies have revealed that the binding of CELMoD (Cereblon E3 Ligase Modulatory Drug) compounds to CRBN induces a conformational change from an "open" to a "closed" state. This drug-induced rearrangement is necessary for the stable association of neosubstrates, the proteins targeted for degradation. It is hypothesized that Thalidomide-C3-OH would also act as a molecular glue, stabilizing the closed conformation of CRBN and thereby promoting the recruitment and subsequent ubiquitination of specific target proteins. Cryo-EM would be the ideal technique to visualize these dynamic changes and provide a structural basis for the mechanism of action of Thalidomide-C3-OH.

Complementary Spectroscopic Methods

Advanced spectroscopic techniques provide invaluable insights into the molecular characteristics of "Thalidomide-C3-OH," a hydroxylated derivative of thalidomide. These methods are crucial for elucidating its electronic structure, vibrational properties, stereochemistry, and interactions with biological macromolecules.

UV-Visible and Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Signatures

UV-Visible and FT-IR spectroscopy are fundamental tools for obtaining molecular signatures of compounds like Thalidomide-C3-OH. UV-Vis spectroscopy probes the electronic transitions within the molecule, while FT-IR spectroscopy identifies its functional groups based on their characteristic vibrational frequencies.

UV-Visible Spectroscopy: The parent compound, thalidomide, exhibits characteristic absorption maxima in a neutral solution at approximately 220 nm and 300 nm. nih.gov The introduction of a hydroxyl (-OH) group to the core structure, creating Thalidomide-C3-OH, is expected to modify this absorption profile. The -OH group, acting as an auxochrome, can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and potentially alter the absorption intensity. These spectral changes are sensitive to the molecular environment, including solvent polarity and pH, providing a means to study the compound's electronic structure.

Interactive Table: UV Absorption Maxima of Thalidomide

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

|---|---|---|---|

| Thalidomide | 220 | 300 | Neutral Solution nih.gov |

Note: Specific experimental values for Thalidomide-C3-OH are dependent on the exact position of the hydroxyl group and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups within Thalidomide-C3-OH by detecting their unique vibrational modes. The spectrum of thalidomide is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the phthalimide and glutarimide rings, as well as N-H stretching of the imide group. For Thalidomide-C3-OH, the most significant additional feature would be the appearance of bands associated with the hydroxyl group. This includes a broad O-H stretching vibration, typically in the 3200-3600 cm⁻¹ region, and C-O stretching vibrations. These signatures confirm the presence of the hydroxyl modification and can provide information about hydrogen bonding interactions. researchgate.net

Interactive Table: Characteristic FT-IR Vibrational Frequencies for Thalidomide-C3-OH

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Imide (N-H) | N-H Stretch | ~3200 |

| Carbonyl (C=O) | C=O Stretch (Phthalimide) | ~1770 and ~1710 |

| Carbonyl (C=O) | C=O Stretch (Glutarimide) | ~1700 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-handed circularly polarized light, making it ideal for investigating chiral molecules like Thalidomide-C3-OH. researchgate.net

Chirality and Stereochemical Characterization: Thalidomide possesses a chiral center, existing as (R)- and (S)-enantiomers which are known to have different biological activities. nih.govncl.ac.uk CD spectroscopy can effectively distinguish between these enantiomers, as they produce mirror-image spectra. This technique has been successfully applied to determine the absolute stereostructure of hydroxylated thalidomide metabolites formed during in vitro biotransformation. researchgate.netnih.gov For instance, studies have shown that (S)-thalidomide is preferentially metabolized to (S)-5-hydroxythalidomide. researchgate.net The CD spectrum provides a unique fingerprint for each enantiomer of a hydroxylated derivative, allowing for reliable stereochemical assignment. researchgate.net The amplitude of the CD signal is directly proportional to the enantiomeric excess, a relationship that can be used for quantitative analysis. nih.gov

Interactive Table: Relationship Between Enantiomeric Enrichment and CD Signal for Thalidomide

| Enantiomeric Form | Cotton Effect Sign | Wavelength Range (nm) |

|---|---|---|

| (R)-enantiomer | Positive | 200 - 240 nih.gov |

Note: The magnitude of the differential molar absorption (Δε) is linearly proportional to the enantiomeric enrichment. nih.gov

Conformational Changes: Beyond determining absolute configuration, CD spectroscopy, particularly Vibrational Circular Dichroism (VCD), can be used to study the solution-state conformation of thalidomide derivatives. nih.gov VCD studies on (R)-thalidomide have revealed insights into its dynamic behavior in different solvents, such as a "fliplike motion" in dimer forms. nih.govresearchgate.net Such analyses are critical for understanding how the introduction of a hydroxyl group in Thalidomide-C3-OH might influence its conformational preferences and intermolecular interactions, which are key to its biological function. The conformation of the glutarimide ring is particularly important for its binding to biological targets like the protein Cereblon. nih.govnih.gov

Fluorescence Spectroscopy for Binding and Quenching Studies

Fluorescence spectroscopy is a highly sensitive method used to investigate the binding of molecules to biological targets and to probe their local environment. While the intrinsic fluorescence of thalidomide derivatives may be limited, fluorescent analogues can be synthesized, or the technique can be used to monitor changes in the intrinsic fluorescence of a target protein upon binding. researchgate.netnih.gov

Binding Studies: The interaction of Thalidomide-C3-OH with a target protein, such as Cereblon, can be monitored by observing changes in the protein's intrinsic tryptophan fluorescence. mdpi.com When the compound binds to the protein, the local environment of tryptophan residues near the binding site may change, leading to a shift in the emission maximum or a change in fluorescence intensity. By titrating the protein with increasing concentrations of Thalidomide-C3-OH, one can determine key binding parameters such as the binding constant (Kₐ) and the number of binding sites (n), providing quantitative insight into the binding affinity and stoichiometry of the interaction.

Fluorescence Quenching Studies: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Quenching studies can reveal details about the accessibility of fluorophores and the dynamics of molecular interactions. The process can be dynamic (collisional) or static (formation of a non-fluorescent complex). nih.gov

The efficiency of quenching is often analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (Thalidomide-C3-OH), [Q] is the quencher concentration, Kₛᵥ is the Stern-Volmer quenching constant, kₙ is the bimolecular quenching rate constant, and τ₀ is the lifetime of the fluorophore in the absence of the quencher. mdpi.com

By analyzing the quenching data, including its temperature dependence, the mechanism (static vs. dynamic) can be determined, providing further information on the nature of the interaction between Thalidomide-C3-OH and its binding partner. nih.gov

Interactive Table: Parameters from a Hypothetical Fluorescence Quenching Study

| Parameter | Symbol | Description | Information Gained |

|---|---|---|---|

| Stern-Volmer Constant | Kₛᵥ | A measure of the efficiency of fluorescence quenching. | Strength of the quenching interaction. |

| Bimolecular Quenching Constant | kₙ | The rate constant for the quenching process. | Indicates whether quenching is collisional. nih.gov |

| Binding Constant | Kₐ | The equilibrium constant for the formation of the complex. | Affinity of the compound for the target. |

Preclinical Research Models for Mechanistic Exploration and Efficacy Evaluation of Hydroxylated Thalidomide Derivatives

In Vitro Cell-Based Systems for Activity Profiling

In vitro cell-based assays are fundamental in the preclinical evaluation of hydroxylated thalidomide (B1683933) derivatives, offering insights into their specific cellular and molecular activities.

Anti-Cancer Activity in Drug-Resistant Cell Lines (e.g., Multiple Myeloma, Melanoma)

Thalidomide and its analogs have demonstrated significant anti-tumor activity, particularly in multiple myeloma (MM). Studies have shown that these compounds can overcome the resistance of human multiple myeloma cells to conventional therapies. nih.govresearchgate.net The mechanisms of action include inducing apoptosis (programmed cell death) or G1 growth arrest in MM cell lines and patient-derived MM cells that are resistant to standard treatments like melphalan, doxorubicin, and dexamethasone. nih.gov While specific data on "Thalidomide-C3-OH" is not available, the general class of immunomodulatory drugs (IMiDs), which includes thalidomide derivatives, is known to have direct effects on cancer cells. youtube.com

Table 1: Effects of Thalidomide Analogs on Drug-Resistant Multiple Myeloma Cells

| Cell Line | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Melphalan-resistant MM cells | Thalidomide Analog | Induction of apoptosis and G1 growth arrest | nih.gov |

| Doxorubicin-resistant MM cells | Thalidomide Analog | Overcoming drug resistance | nih.gov |

Angiogenesis Inhibition Assays (e.g., Rat Aortic Ring Assay, In Vitro Tube Formation, 3D Spheroid Models)

A key mechanism of thalidomide and its derivatives is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Hydroxylated metabolites are believed to be responsible for these anti-angiogenic effects.

The rat aortic ring assay is a widely used ex vivo model to study angiogenesis. In this assay, rings of rat aorta are cultured in a collagen matrix, and the outgrowth of new microvessels is quantified. Studies have shown that while thalidomide itself has minimal effect in this assay without metabolic activation, certain hydroxylated metabolites, such as 5'-OH-thalidomide, demonstrate biologic activity. nih.govnih.gov The requirement of metabolic activation, which can be species-dependent, suggests that hydroxylated forms are the active agents. nih.gov

In vitro tube formation assays using human umbilical vein endothelial cells (HUVECs) are another common method to assess anti-angiogenic potential. frontiersin.orgresearchgate.net In these assays, endothelial cells are cultured on a basement membrane matrix (e.g., Matrigel), where they form capillary-like structures. The ability of hydroxylated thalidomide derivatives to inhibit this tube formation is a measure of their anti-angiogenic activity. nih.gov

3D spheroid models offer a more physiologically relevant in vitro system by mimicking the three-dimensional structure of tissues. youtube.comyoutube.com Co-culture spheroids of endothelial cells and other cell types can be used to model the complex process of angiogenesis, providing a valuable platform for evaluating the efficacy of compounds like hydroxylated thalidomide derivatives. youtube.com

Table 2: Angiogenesis Inhibition by Hydroxylated Thalidomide Metabolites

| Assay | Compound | Key Finding | Reference |

|---|---|---|---|

| Rat Aortic Ring Assay | 5'-OH-thalidomide | Showed moderate anti-angiogenic activity at high concentrations. | nih.gov |

| In Vitro Tube Formation | Thalidomide | Inhibited the formation of capillary-like structures by HUVECs. | nih.gov |

Assessment of Anti-Inflammatory Effects in Cellular Models (e.g., THP-1, HaCaT)

Thalidomide and its derivatives possess well-documented anti-inflammatory properties. The human monocytic cell line THP-1 is often used to model inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to produce pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The ability of hydroxylated thalidomide derivatives to inhibit TNF-α production in this model is a key indicator of their anti-inflammatory potential. nih.gov

The human keratinocyte cell line HaCaT is utilized to study skin inflammation. Thalidomide has been shown to alleviate apoptosis, oxidative damage, and inflammation in HaCaT cells, suggesting a protective effect in inflammatory skin conditions. nih.govmdpi.com These cellular models are crucial for dissecting the molecular pathways involved in the anti-inflammatory actions of hydroxylated thalidomide derivatives.

Studies on Apoptosis Induction and Cell Cycle Modulation

Hydroxylated thalidomide derivatives are investigated for their ability to induce apoptosis and modulate the cell cycle in cancer cells. Flow cytometry is a common technique used to analyze the cell cycle distribution and quantify apoptotic cells. Thalidomide has been shown to induce G1 growth arrest in multiple myeloma cells. nih.gov The induction of apoptosis is a critical mechanism for the anti-cancer effects of these compounds. nih.gov Studies have explored the signaling pathways involved, noting that thalidomide can interfere with networks that regulate cell proliferation and survival. nih.gov Bortezomib, often used in combination with thalidomide derivatives, is known to induce G2/M phase arrest and apoptosis. mdpi.com

Protein-Protein Interaction Assays (e.g., AlphaScreen, TR-FRET, Pull-down)

The biological effects of thalidomide and its derivatives are mediated by their binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific proteins. Assays that measure protein-protein interactions are therefore vital for understanding the mechanism of action of these compounds.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are high-throughput screening methods used to detect and quantify protein-protein interactions in vitro. nih.govnih.gov These assays have been instrumental in identifying proteins that interact with the CRBN-thalidomide complex. nih.gov For instance, they have been used to confirm the thalidomide-dependent interaction between CRBN and neosubstrates like PLZF. nih.gov

Pull-down assays are another common technique to validate protein-protein interactions. In these experiments, a "bait" protein (e.g., CRBN) is used to capture its interacting partners ("prey" proteins) from a cell lysate, which can then be identified by methods like immunoblotting. nih.gov These assays have confirmed the thalidomide-dependent binding of various proteins to CRBN. nih.gov

In Vivo Non-Mammalian and Mammalian Preclinical Models

In vivo models are essential for evaluating the systemic effects and therapeutic efficacy of hydroxylated thalidomide derivatives in a whole-organism context.

Non-mammalian models like the zebrafish (Danio rerio) embryo and the chicken chorioallantoic membrane (CAM) assay are valuable for screening compounds for anti-angiogenic and anti-inflammatory properties. nih.govnih.govresearchgate.net These models allow for the rapid in vivo assessment of a compound's activity.

Mammalian models, primarily rodents, are used to study the effects of these compounds in a system that more closely resembles human physiology. asu.edunih.gov However, it is important to note that the metabolism of thalidomide can be species-specific, which can affect the observed activity of its derivatives. nih.gov Humanized mouse models, where mice have transplanted human liver cells, are being developed to better study human-specific metabolism and response.

Zebrafish Embryo Models for Anti-Angiogenic and Anti-Inflammatory Effects

Zebrafish (Danio rerio) embryos have become a prominent in vivo model for high-throughput screening of drug candidates due to their rapid development, optical transparency, and genetic similarities to humans. nih.gov This model is particularly well-suited for investigating the anti-angiogenic and anti-inflammatory properties of hydroxylated thalidomide derivatives. The transparent nature of the embryos allows for direct, real-time visualization of vascular development and inflammatory responses, often aided by transgenic lines that express fluorescent proteins in endothelial cells or immune cells. researchgate.net

Thalidomide is known to induce vascular defects and inhibit the outgrowth of intersegmental vessels (ISVs) in zebrafish embryos, a key indicator of its anti-angiogenic activity. nih.govnih.gov It is widely suggested that these effects are mediated by its metabolites. aacrjournals.orgmdpi.com This hypothesis is supported by studies using zebrafish that express human CYP3A enzymes, which show that these embryos have augmented sensitivity to thalidomide-induced pectoral fin defects, an effect linked to the failure of angiogenic outgrowth. nih.govmdpi.comnih.gov

Research has utilized zebrafish models to screen libraries of novel thalidomide analogs, identifying compounds with potent anti-angiogenic or anti-inflammatory properties. researchgate.netnih.gov For instance, certain analogs have demonstrated significant inhibition of ISV outgrowth at low concentrations. researchgate.net Other studies have confirmed the anti-angiogenic activity of thalidomide and its derivatives by observing a reduction in the length of blood vessel stalks in developing embryos. frontiersin.orgresearchgate.net The anti-inflammatory potential is often assessed by observing the migration of neutrophils in response to injury, where some thalidomide analogs have been shown to significantly decrease this response. nih.gov

| Compound | Model System | Observed Effect | Finding | Reference |

|---|---|---|---|---|

| Thalidomide | Wild-type Zebrafish Embryo | Anti-Angiogenesis | Induces defects in major blood vessels and depletion of VEGF receptors. nih.gov | nih.gov |

| Thalidomide Analogs (e.g., C4, C18, C81) | i1:EGFP Transgenic Zebrafish Embryo | Anti-Angiogenesis | Exhibited anti-angiogenic activity indicated by loss or inhibition of intersegmental vessel (ISV) outgrowth. researchgate.net | researchgate.net |

| Thalidomide Analog (C58) | Tg(mpo::EGFP)114 Transgenic Zebrafish Embryo | Anti-Inflammatory | Potent activity against the inflammatory response, decreasing neutrophil migration to 10% of the control. nih.gov | nih.gov |

| Thalidomide | hCYP3A7-expressing Zebrafish Embryo | Developmental Toxicity | Caused pectoral fin defects and other malformations, suggesting the involvement of human-type CYP3A in its bioactivation. nih.gov | nih.gov |

Chicken Embryo Models for Investigating Drug Actions During Development

The chicken embryo is a classic and valuable model in teratology and developmental biology, providing an accessible in vivo system for studying the effects of chemical compounds. researchgate.netnih.gov The chorioallantoic membrane (CAM), a highly vascularized extraembryonic membrane, is widely used as a robust assay to assess pro- and anti-angiogenic agents. nih.gov

A critical finding from studies using this model is that thalidomide itself does not exhibit anti-angiogenic effects in the CAM assay. nih.gov This is attributed to the absence of the necessary metabolic machinery in the CAM to convert thalidomide into its active hydroxylated metabolites. nih.gov This observation provides strong evidence that the anti-angiogenic properties of thalidomide are dependent on its bio-activation, underscoring the importance of studying its hydroxylated derivatives directly. researchgate.net Research has focused on applying putative hydroxylated metabolites of thalidomide directly to the CAM to evaluate their effects on blood vessel density and to confirm their role as the active anti-angiogenic agents. researchgate.net

In addition to the CAM assay, the developing chicken embryo as a whole is used to screen for developmental toxicity and teratogenicity of thalidomide analogs. nih.gov Studies have shown that some analogs with anti-angiogenic properties can cause developmental defects, including hemorrhaging and abnormal blood vessel formation in the yolk sac membrane, microphthalmia (small eyes), and limb defects. researchgate.netnih.gov This model allows for the simultaneous evaluation of therapeutic potential (anti-angiogenesis) and developmental toxicity. nih.gov

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| Thalidomide | Chicken Chorioallantoic Membrane (CAM) Assay | Does not exhibit anti-angiogenic effects, suggesting a requirement for metabolic activation. nih.gov | nih.gov |

| Putative Hydroxylated Thalidomide Metabolites | Chicken Chorioallantoic Membrane (CAM) Assay | Evaluated for their direct effects on blood vessel density to confirm their role as active anti-angiogenic agents. researchgate.net | researchgate.net |

| Anti-angiogenic Thalidomide Analogs (e.g., C4, C18, C81, C83) | In ovo Chicken Embryo Assay | Caused developmental defects such as abnormal blood vessels, necrotic-like regions in the yolk sac membrane, and hemorrhaging. nih.gov | nih.gov |

Murine Xenograft Models for Direct Tumor Growth Inhibition and Apoptosis

Murine xenograft models, in which human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models are instrumental in evaluating the in vivo efficacy of anti-cancer agents, including hydroxylated thalidomide derivatives. Thalidomide has been shown to inhibit tumor growth in xenograft models of various cancers, such as cervical cancer and non-small cell lung cancer. nih.govnih.gov

The antitumor mechanism of thalidomide and its metabolites is multifaceted, involving both indirect effects, such as the inhibition of angiogenesis, and direct effects on tumor cells, including growth inhibition and induction of apoptosis. nih.govresearchgate.netnih.gov While the anti-angiogenic effects have been widely studied, in vitro evidence suggests that thalidomide's metabolites may be directly responsible for antiproliferative and proapoptotic activities against tumor cells. oncohemakey.com

In a murine xenograft model of cervical cancer, thalidomide treatment inhibited tumor growth, reduced angiogenesis, and induced apoptosis. nih.gov Another study using human tumor cells in vitro and in a mouse xenograft model demonstrated that thalidomide could inhibit tumor growth through the degradation of cyclooxygenase-2 (COX-2), an effect independent of its anti-angiogenic properties. nih.gov This study found that tumor cells expressing COX-2 were sensitive to thalidomide's growth-inhibitory effects, while those not expressing COX-2 were insensitive. nih.gov These models provide a platform to dissect the direct versus indirect antitumor actions of hydroxylated thalidomide derivatives and to identify molecular markers of sensitivity.

| Cell Line | Cancer Type | COX-2 Expression | Effect of Thalidomide (In Vitro) | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| MCF-7 | Breast Cancer | Positive | Growth Inhibition | 18.36 ± 2.34 | nih.gov |

| HL-60 | Promyelocytic Leukemia | Positive | Growth Inhibition | 22.14 ± 2.15 | nih.gov |

| HeLa | Cervical Cancer | Negative | No Growth Inhibition | N/A | nih.gov |

| K562 | Chronic Myelogenous Leukemia | Negative | No Growth Inhibition | N/A | nih.gov |

Humanized-Liver Mouse Models for In Vivo Metabolic Characterization

The significant species-specific differences in thalidomide metabolism present a major challenge for preclinical research. aacrjournals.orgnih.gov Rodents metabolize thalidomide differently than humans, which can lead to poor prediction of both efficacy and toxicity. nih.govnih.gov Humanized-liver mouse models have emerged as a powerful tool to overcome this limitation. In these models, the mouse liver is repopulated with primary human hepatocytes, creating a chimeric organ that functions and metabolizes drugs in a human-like manner. bohrium.comtranscurebioservices.comenvigo.com

These models are uniquely suited for the in vivo metabolic characterization of thalidomide and the formation of its hydroxylated derivatives. A key study investigated the pharmacokinetics of thalidomide's primary oxidative metabolites in rats versus chimeric mice with humanized livers. nih.gov The results showed that after thalidomide administration, the plasma concentration ratios of 5-hydroxythalidomide (B1239145) to 5'-hydroxythalidomide in the chimeric mice correlated with the replacement index (the percentage of mouse hepatocytes replaced by human cells). nih.gov This indicates that the humanized livers were responsible for the human-specific pattern of thalidomide oxidation. nih.gov

Such models allow for the simulation of human plasma concentrations of thalidomide and its metabolites, providing crucial data for understanding the compound's disposition in humans. bohrium.com By generating a more clinically relevant metabolic profile, humanized-liver mouse models enable a more accurate preclinical assessment of the therapeutic activities and potential toxicities that are mediated by hydroxylated thalidomide metabolites. nih.govbohrium.com

| Model | Key Application for Thalidomide Research | Significant Finding | Reference |

|---|---|---|---|

| Chimeric mice with humanized livers | In vivo study of human-specific metabolism of thalidomide. | The ratio of human-specific metabolites (5-hydroxythalidomide to 5'-hydroxythalidomide) correlated with the degree of human hepatocyte engraftment. nih.gov | nih.gov |

| Humanized-liver mouse models | Simulation of human pharmacokinetics. | Allows for simulation of human plasma concentrations of thalidomide and its human-specific metabolites, improving clinical predictability. bohrium.com | bohrium.com |

Future Research Trajectories for Thalidomide C3 Oh and Hydroxylated Analogs

Discovery of Novel Molecular Targets and Off-Targets Beyond Known Pathways

While the primary mechanism of action for many thalidomide (B1683933) analogs involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific protein targets, future research will increasingly focus on identifying novel molecular targets and off-targets beyond this canonical pathway. This exploration is crucial for a comprehensive understanding of the full spectrum of biological activities of hydroxylated thalidomide analogs and for anticipating potential mechanisms of both efficacy and toxicity.

Advanced proteomic techniques, such as affinity-purification mass spectrometry and chemical proteomics, will be instrumental in identifying direct binding partners of Thalidomide-C3-OH and its hydroxylated derivatives. These approaches can uncover previously unknown interactions with cellular proteins, shedding light on CRBN-independent effects. For instance, while the hypnotic effect of thalidomide is reportedly CRBN-independent, the specific targets mediating this effect remain to be fully elucidated for its hydroxylated analogs.

Furthermore, investigating the impact of these compounds on cellular signaling pathways beyond neosubstrate degradation is a key area of future research. Studies have suggested that some thalidomide analogs may influence pathways such as Wnt signaling, potentially acting upstream of GSK3. Understanding how hydroxylation might modulate these interactions could reveal new therapeutic opportunities. The observation that the anti-angiogenic activity of some analogs does not always correlate with their CRBN binding affinity further supports the existence of alternative mechanisms and targets that warrant investigation.

Identifying off-targets is equally important for predicting and mitigating potential adverse effects. Systematic screening of hydroxylated analogs against a broad panel of receptors, enzymes, and ion channels will be necessary to build a comprehensive off-target profile. This knowledge will be invaluable in the rational design of safer and more selective therapeutic agents.

Rational Design of Hydroxylated Analogs with Enhanced Specificity and Potency

The rational design of novel hydroxylated thalidomide analogs with improved specificity and potency is a cornerstone of future research. The strategic placement of hydroxyl groups on the thalidomide scaffold can significantly influence the compound's interaction with its biological targets.

Structure-activity relationship (SAR) studies will continue to be a critical component of this endeavor. These studies systematically explore how modifications to the chemical structure, including the position and number of hydroxyl groups, affect the biological activity of the compound. For example, understanding the role of the phthalimide (B116566) and glutarimide (B196013) rings is essential, as substitutions on these rings have been shown to modulate activity. The biological activity of hydroxylated metabolites of thalidomide underscores the potential of this functional group to enhance desired therapeutic properties.

Computational modeling and molecular docking studies will play an increasingly important role in the rational design process. By simulating the interaction of hydroxylated analogs with the binding pocket of CRBN and other potential targets, researchers can predict binding affinities and guide the synthesis of compounds with optimized interactions. These in silico methods can help to prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process.

Development of Predictive Computational Models for Structure-Activity Relationships and Selectivity

The development of sophisticated and predictive computational models is a critical future direction for accelerating the discovery and optimization of hydroxylated thalidomide analogs. These models can provide valuable insights into the complex relationship between a molecule's structure and its biological activity, helping to guide the design of new compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this regard. QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity. For hydroxylated thalidomide analogs, QSAR models can be developed to predict activities such as CRBN binding affinity, potency in cellular assays, and selectivity against off-targets. These models can help to identify the key molecular descriptors, such as electronic properties, hydrophobicity, and steric factors, that are most important for a desired biological effect.

Molecular docking simulations, as previously mentioned, are another essential computational tool. These simulations predict how a ligand, such as a hydroxylated thalidomide analog, will bind to the three-dimensional structure of a protein target. By visualizing and analyzing these interactions at the atomic level, researchers can understand the structural basis for binding and selectivity. This information is invaluable for designing new analogs with improved binding characteristics.

Integration of Multi-Omics Data for a Holistic Understanding of Biological Impact

To gain a truly comprehensive understanding of the biological impact of Thalidomide-C3-OH and its hydroxylated analogs, future research must move towards the integration of multiple "omics" datasets. This systems-level approach will provide a holistic view of the cellular response to these compounds, from changes in gene expression to alterations in protein and metabolite levels.

Genomics can be used to identify genetic factors that may influence a patient's response to these drugs, paving the way for personalized medicine approaches. For example, genomic analysis could identify specific mutations in CRBN or other target proteins that confer resistance or sensitivity to a particular hydroxylated analog.

Transcriptomics , through techniques like RNA sequencing, can reveal how these compounds alter the expression of thousands of genes within a cell. This can provide insights into the downstream signaling pathways that are affected by the drug and can help to identify novel biomarkers of drug response.

Proteomics is essential for directly measuring the changes in protein levels following drug treatment. This is particularly relevant for thalidomide analogs, as their primary mechanism of action involves the degradation of specific proteins. Proteomic studies can confirm the degradation of known neosubstrates and can also lead to the discovery of novel targets.

Metabolomics , the study of the complete set of small-molecule metabolites in a biological sample, can provide a functional readout of the cellular state. By analyzing how hydroxylated thalidomide analogs alter the metabolome, researchers can gain insights into the metabolic pathways that are perturbed by the drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.